Methyl 3-{[(4-benzylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-aminothiophene-2-carboxylate with 4-benzylpiperazine-1-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with a sulfur atom.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Thienopyridine: A fused ring system containing a thiophene ring and a pyridine ring.
Uniqueness
Methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylpiperazine moiety enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C18H21N3O2S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 3-[(4-benzylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H21N3O2S2/c1-23-17(22)16-15(7-12-25-16)19-18(24)21-10-8-20(9-11-21)13-14-5-3-2-4-6-14/h2-7,12H,8-11,13H2,1H3,(H,19,24) |
InChI Key |
OZJZXSOLEXKYBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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